molecular formula C8H6BrN3O B1524858 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 1283108-13-3

3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B1524858
CAS No.: 1283108-13-3
M. Wt: 240.06 g/mol
InChI Key: HJKGVCYLZLWOGD-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a chemical compound with the molecular formula C3H3BrN2O. It has a molecular weight of 162.97 . The compound is a liquid and is stored at temperatures below -20°C .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which includes this compound, involves a five-membered heterocyclic ring system consisting of two carbon, two nitrogen, and one oxygen atom . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C3H3BrN2O/c1-2-5-3(4)6-7-2/h1H3 and the InChI key STAIGPZGPQPXIB-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 162.97 , and it is a liquid at room temperature . It is stored under an inert atmosphere and at temperatures below -20°C .

Scientific Research Applications

Synthesis and Characterization

3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a compound of interest in the synthesis of various heterocyclic compounds, serving as a key intermediate in the creation of novel chemical entities. Studies have demonstrated its utility in the development of new molecules with potential applications ranging from material science to pharmaceuticals. For instance, the synthesis of novel polyheterocyclic ring systems derived from this compound has been explored, indicating its versatility in organic synthesis (Abdel‐Latif et al., 2019).

Photophysical Properties

Research has also been conducted on the photophysical properties of derivatives of this compound, with a focus on the development of materials for optical applications. For example, studies on the photophysical study and theoretical calculations of an ionic liquid crystal bearing an oxadiazole moiety, which includes structural similarities to this compound, showcase the potential for applications in fluorescent materials and sensors (Pedro et al., 2012).

Coordination Chemistry

The coordination chemistry of pyrazolylpyridines, closely related to the structure of this compound, has been extensively studied. These compounds serve as versatile ligands in the formation of metal complexes, which have been investigated for various applications including luminescent materials for biological sensing and iron complexes for catalysis (Halcrow, 2005).

Safety and Hazards

The safety information for 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

5-(5-bromopyridin-3-yl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c1-5-11-8(13-12-5)6-2-7(9)4-10-3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKGVCYLZLWOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283108-13-3
Record name 3-bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
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Synthesis routes and methods

Procedure details

A mixture of 5-bromo nicotinic acid(1.0 eq.) and CDI (1.1 eq) in DMF (0.25M) was stirred at 20° C. for 5 min and then N′-hydroxy ethanimidamide (1.1 eq) in pyridine (0.6 M) was added. The reaction mixture was stirred at 110° C. for 15 h, cooled to rt and poured into water. The title compound was isolated by filtration as a solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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